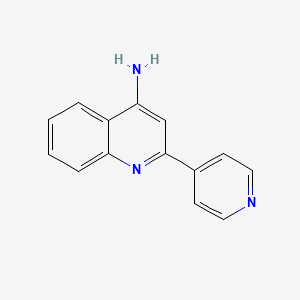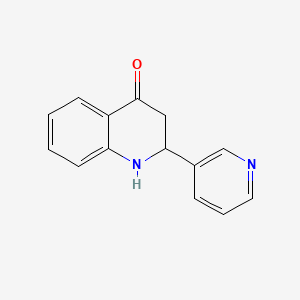![molecular formula C10H10BrN B11886575 5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)
5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diazocyclopropane with vinyl bromide, which occurs as a regioselective 1,3-dipolar cycloaddition to give the desired spiro compound . This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom and the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted spiroindole derivatives, which can have different functional groups attached to the indole or cyclopropane rings, depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure contribute to its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromospiro[1-pyrazoline-3,1’-cyclopropane]: Similar in structure but with a pyrazoline ring instead of an indole ring.
5-Bromobrassinin: Another brominated indole derivative with different biological activities.
Uniqueness
5-Bromospiro[1,3-dihydroindole-2,1’-cyclopropane] is unique due to its specific spirocyclic structure and the presence of a bromine atom at the 5-position. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
5-bromospiro[1,3-dihydroindole-2,1'-cyclopropane] |
InChI |
InChI=1S/C10H10BrN/c11-8-1-2-9-7(5-8)6-10(12-9)3-4-10/h1-2,5,12H,3-4,6H2 |
Clave InChI |
VDTKBGQRIDZJIX-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC3=C(N2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)





![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)






